molecular formula C18H11N3O B3061138 7,8-Dehydrorutaecarpine CAS No. 55786-24-8

7,8-Dehydrorutaecarpine

Cat. No. B3061138
CAS RN: 55786-24-8
M. Wt: 285.3 g/mol
InChI Key: KLONOPPMRIDVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dehydrorutaecarpine is an intriguing indolopyridoquinazolinone alkaloid . It was first isolated from Evodia rutaecarpa, a traditional Chinese herb used for treating various ailments . A series of this compound derivatives were synthesized and characterized as potential multifunctional agents for the treatment of Alzheimer’s disease (AD) .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by X-ray analysis . It was reported that rutaecarpine (C18H13N3O) gave monoclinic crystals .

Scientific Research Applications

Alzheimer's Disease Treatment

A study by He et al. (2013) synthesized and evaluated 7,8-dehydrorutaecarpine derivatives as potential multifunctional agents for Alzheimer's disease (AD) treatment. These compounds showed high acetylcholinesterase inhibitory activity, selectivity for AChE over BuChE, and capability to inhibit AChE-induced amyloid-beta aggregation. They also demonstrated antioxidative activity and metal-chelating properties, making them promising templates for developing new AD treatments (He et al., 2013).

TCDD Receptor Interaction

Gillner et al. (1989) discovered that rutaecarpine alkaloids, including this compound, inhibit specific 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) binding in rat liver cytosol. This finding is significant given that similar compounds may form after UV-irradiation of tryptophan, suggesting these alkaloids' potential role in the endogenous TCDD receptor ligand (Gillner et al., 1989).

Acetylcholinesterase Inhibition

Wang et al. (2010) synthesized novel rutaecarpine derivatives, including this compound, as selective acetylcholinesterase inhibitors. These compounds exhibited strong inhibitory activity for AChE and high selectivity over BuChE, further supporting their potential in treating diseases like AD (Wang et al., 2010).

Cytotoxicity in Cancer Cells

Chen et al. (2005) isolated new compounds from Zanthoxylum integrifoliolum, including this compound. These compounds showed cytotoxicity against certain cancer cell lines, suggesting their potential in cancer treatment research (Chen et al., 2005).

Chemical Modification for Biological Applications

Kingi et al. (2016) demonstrated a method to convert biologically active natural products, including this compound, into their thionated versions, which could be significant for various biological applications (Kingi et al., 2016).

Future Directions

The future directions of 7,8-Dehydrorutaecarpine and its derivatives could be summarized as follows: more studies should be carried out to clarify the similarities and differences between RUT and EVO . Both of them contain a pentacyclic scaffold, and their derivatives possess diverse pharmacological activities .

properties

IUPAC Name

3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,11,15,17,19-nonaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLONOPPMRIDVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=NC5=CC=CC=C5C(=O)N4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204348
Record name 7,8-Dehydrorutaecarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55786-24-8
Record name 7,8-Dehydrorutaecarpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055786248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dehydrorutaecarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dehydrorutaecarpine
Reactant of Route 2
7,8-Dehydrorutaecarpine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
7,8-Dehydrorutaecarpine
Reactant of Route 4
7,8-Dehydrorutaecarpine
Reactant of Route 5
7,8-Dehydrorutaecarpine
Reactant of Route 6
7,8-Dehydrorutaecarpine

Q & A

Q1: What is the mechanism of action of 7,8-Dehydrorutaecarpine and its potential therapeutic relevance?

A1: this compound exhibits high-affinity binding to the aryl hydrocarbon receptor (AhR) . This interaction has sparked interest in its potential as a therapeutic agent, particularly in the context of Alzheimer's disease. While the precise mechanisms are still under investigation, research suggests that this compound and its derivatives may exert neuroprotective effects through their interaction with the AhR and subsequent modulation of downstream signaling pathways.

Q2: How does the structure of this compound compare to other related compounds, and what is the significance of these structural differences?

A2: this compound shares structural similarities with rutaecarpine, another alkaloid with biological activity. The key difference lies in the presence of a double bond between the 7 and 8 positions in this compound, distinguishing it from rutaecarpine. This subtle structural variation leads to significant differences in their binding affinities for the AhR. Studies indicate that this compound exhibits a significantly higher affinity compared to rutaecarpine . This enhanced affinity is thought to contribute to its increased potency in inhibiting specific binding sites for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in rat liver cytosol .

Q3: What are the key structural features of this compound derivatives that contribute to their potential as multifunctional agents for Alzheimer's disease?

A3: Research suggests that incorporating specific structural modifications into this compound can enhance its potential as a multifunctional agent for Alzheimer's disease. These modifications include the introduction of aromatic moieties and the presence of cyclic amines in the side chain . These structural features are believed to enhance their ability to inhibit acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory.

Q4: What synthetic strategies have been explored for the synthesis of this compound and its derivatives?

A4: Several synthetic approaches have been investigated for the efficient synthesis of this compound and its derivatives. One notable method involves a multicomponent reaction (MCR) using isatoic anhydrides, allyl amine, and o-bromo arylaldehydes in the presence of a palladium catalyst . This MCR strategy offers a direct and streamlined route to access these complex molecules.

Q5: Have there been any studies on the quantitative structure-activity relationship (QSAR) of this compound derivatives?

A5: Yes, QSAR studies have been conducted to understand the relationship between the structure of this compound derivatives and their AChE inhibitory activity . These studies have helped identify key structural features that contribute to their potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.